1-[4-(Hexyloxy)phenyl]-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[4-(Hexyloxy)phenyl]-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a hexyloxyphenyl group, and a pyrimidin-2-yl piperazine moiety.
Preparation Methods
The synthesis of 1-[4-(Hexyloxy)phenyl]-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactionsCommon reagents and conditions include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
1-[4-(Hexyloxy)phenyl]-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the hexyloxy group can be replaced by other nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(Hexyloxy)phenyl]-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Mechanism of Action
The mechanism of action of 1-[4-(Hexyloxy)phenyl]-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The pyrimidin-2-yl piperazine moiety is known to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-[4-(Hexyloxy)phenyl]-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione include other pyrrolidine-2,5-dione derivatives and pyrimidin-2-yl piperazine compounds. These compounds share structural similarities but may differ in their biological activities and pharmacological properties. For example:
Pyrrolidine-2,5-dione derivatives: Often used in drug discovery for their diverse biological activities.
Pyrimidin-2-yl piperazine compounds: Known for their receptor-binding properties and potential therapeutic applications
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C24H31N5O3 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H31N5O3/c1-2-3-4-5-17-32-20-9-7-19(8-10-20)29-22(30)18-21(23(29)31)27-13-15-28(16-14-27)24-25-11-6-12-26-24/h6-12,21H,2-5,13-18H2,1H3 |
InChI Key |
YTYHDXDBAXMQJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
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